molecular formula C22H18N4O4S2 B2608812 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 378775-68-9

2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2608812
CAS No.: 378775-68-9
M. Wt: 466.53
InChI Key: ZQEVOWPHVFRDON-UHFFFAOYSA-N
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Description

The compound 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its molecular formula is C₂₂H₁₈N₄O₄S₂, with an average molecular mass of 466.530 g/mol and a monoisotopic mass of 466.076947 g/mol . Key structural features include:

  • A 6-ethyl-4-oxo-3-phenyl substituent on the thieno[2,3-d]pyrimidine ring.
  • A thioether linkage (-S-) connecting the pyrimidine core to an acetamide moiety.
  • A 4-nitrophenyl group as the terminal substituent, contributing to electron-withdrawing properties.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-2-17-12-18-20(32-17)24-22(25(21(18)28)15-6-4-3-5-7-15)31-13-19(27)23-14-8-10-16(11-9-14)26(29)30/h3-12H,2,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEVOWPHVFRDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and suitable alkylating or arylating agents.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-nitrophenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, iron powder in acidic medium, or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Thienopyrimidine derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the thienopyrimidine scaffold can enhance activity against various bacterial strains. For instance, derivatives similar to the compound have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties
    • Compounds containing thienopyrimidine moieties have demonstrated anticancer activity in several studies. The ability of these compounds to inhibit specific cancer cell lines suggests that they could serve as lead compounds for developing new anticancer therapies. For example, structural analogs have been reported to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects
    • Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases .
  • Central Nervous System (CNS) Activity
    • Preliminary studies indicate that thienopyrimidine derivatives may possess CNS activity, potentially useful in treating neurological disorders. Research is ongoing to evaluate their effects on neurotransmitter systems .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their antimicrobial efficacy. The results indicated that certain substitutions on the thienopyrimidine structure significantly increased activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Evaluation

In another research investigation, a derivative similar to the compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 3: Anti-inflammatory Mechanism

Research conducted on thienopyrimidine derivatives showed that they could inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators in vitro. These findings support further exploration into their use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine and pyrimidine derivatives are widely studied for their biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physical properties, and synthetic routes.

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Reference
Target Compound 6-Ethyl, 3-phenyl, 4-nitrophenyl 466.53 N/A Nitro group enhances electron deficiency
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl, 2,3-dichlorophenyl 344.21 230–232 Chlorine substituents increase lipophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide 4-Methyl, 4-phenoxyphenyl ~360 (estimated) 224–226 Phenoxy group introduces steric bulk
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide 3-Ethyl, 5,6-dimethyl, 4-isopropylphenyl 455.58 (estimated) N/A Isopropyl group enhances hydrophobic interactions
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide 4-Chlorophenyl, quinoxaline ~560 (estimated) 230–232 Quinoxaline moiety expands π-conjugation

Key Observations:

In contrast, chlorophenyl (e.g., in ) or phenoxyphenyl (e.g., in ) substituents modulate solubility and membrane permeability. Alkyl groups (e.g., ethyl, isopropyl) in compounds like increase hydrophobicity, which may improve metabolic stability but reduce aqueous solubility.

  • Thiol-alkylation reactions (e.g., coupling thiol-containing pyrimidines with halogenated acetamides) .
  • Cyclocondensation of thioureas or β-ketoesters with aldehydes/amines .
    • Yields for similar compounds range from 60–90% , with higher yields observed for electron-deficient aryl acetamides (e.g., 90.2% for vs. 60% for ).

Physical Properties

  • Melting points correlate with molecular symmetry and intermolecular forces. The 2,3-dichlorophenyl derivative has a high melting point (230–232°C), likely due to halogen-driven crystal packing.
  • The absence of melting point data for the target compound suggests further experimental characterization is needed.

Biological Relevance

  • While biological data for the target compound is lacking, structurally related molecules exhibit:

  • Antimicrobial activity (e.g., pyrimidine-thioacetamides in ).
  • Kinase inhibition (e.g., quinoxaline derivatives in ). The 4-nitrophenyl group may confer specificity toward nitroreductase-activated prodrug systems, a hypothesis supported by studies on nitroaromatic therapeutics .

Biological Activity

The compound 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the thienopyrimidine core and various functional groups, suggests a promising avenue for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O3S2C_{16}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of approximately 346.42 g/mol. The structural features include:

  • A thienopyrimidine ring system.
  • An ethyl group at position 6.
  • A phenyl group at position 3.
  • A nitrophenyl acetamide substituent.

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that thienopyrimidine derivatives possess antibacterial properties against various strains of bacteria. They may inhibit bacterial growth by interfering with metabolic pathways or cell wall synthesis.
  • Anticancer Activity : Thienopyrimidine derivatives have shown promise in cancer research. They may act as inhibitors of specific kinases involved in tumor progression, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in conditions like Alzheimer's disease. They may inhibit calpain-mediated cleavage of proteins involved in neurodegeneration.

Antimicrobial Studies

A study conducted on various thienopyrimidine compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for the most active compounds, indicating their potential as antimicrobial agents .

Anticancer Mechanisms

In vitro assays showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's IC50 values were reported to be in the micromolar range, suggesting moderate potency .

Neuroprotective Studies

Research into the neuroprotective effects of thienopyrimidine derivatives has highlighted their ability to inhibit the formation of hyperphosphorylated tau protein aggregates, a hallmark of Alzheimer's disease. The compounds were shown to modulate signaling pathways related to neuronal survival and apoptosis .

Case Studies

  • Case Study 1 : A clinical evaluation of a thienopyrimidine derivative indicated a reduction in tumor size in patients with advanced breast cancer when used in combination with standard chemotherapy.
  • Case Study 2 : In a preclinical model for Alzheimer's disease, administration of the compound demonstrated improved cognitive function and reduced neuroinflammation compared to control groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidin-4-one derivatives like this compound?

The core thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of thiophene precursors with urea or thiourea derivatives under acidic conditions. For example, describes using 1,1′-carbonyldiimidazole (CDI) to activate carbonyl groups, enabling nucleophilic substitution with thiol-containing intermediates. Key steps include:

  • Thiolation : Introducing the thioether group via reaction with mercaptoacetic acid derivatives (e.g., 2-mercapto-N-(4-nitrophenyl)acetamide).
  • Functionalization : Substituents like the 6-ethyl and 3-phenyl groups are introduced through alkylation or aryl Grignard reactions.
    Yield optimization often involves temperature control (e.g., refluxing in DMF) and catalysts like triethylamine (TEA) to neutralize HCl byproducts .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) confirm the phenyl and nitrophenyl groups. The thioacetamide methylene (SCH₂) appears as a singlet near δ 4.1 ppm, while the ethyl group shows a triplet (δ 1.2–1.4 ppm) .
    • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. For example, a compound with molecular formula C₂₂H₁₈N₄O₃S₂ should show m/z ≈ 466.1 .
  • Elemental Analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 56.6%, N: 12.0%, S: 13.7%) within ±0.3% error .

Q. What solvents and reaction conditions optimize the thioether linkage formation?

Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize thiolate intermediates. Reaction temperatures between 80–100°C and alkaline conditions (pH 8–10) using TEA or K₂CO₃ enhance nucleophilic substitution efficiency. reports yields >80% for analogous thioacetamide derivatives under these conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Tools like SwissADME calculate LogP values to assess membrane permeability. The 4-nitrophenyl group increases hydrophobicity (LogP ≈ 3.5), while the thioacetamide moiety may improve solubility.
  • Metabolic Stability : CYP450 enzyme interaction simulations (e.g., Schrödinger’s MetaSite) identify potential oxidation sites, such as the ethyl group or thiophene ring .
  • Docking Studies : Molecular docking against targets like dihydrofolate reductase (DHFR) can rationalize observed antimicrobial activity .

Q. What strategies address low aqueous solubility in in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity.
  • Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the 6-ethyl position or replacing the nitrophenyl with a sulfonamide group (see for analogs with improved solubility) .

Q. How do substituents on the phenyl and nitrophenyl groups influence bioactivity?

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro group enhances electrophilicity, potentially increasing interactions with nucleophilic enzyme residues (e.g., cysteine proteases).
  • Steric Effects : Bulkier substituents at the 3-phenyl position (e.g., methoxy) may reduce binding affinity, as seen in SAR studies of related thieno[2,3-d]pyrimidines .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between the thiophene and pyrimidinone rings. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the lattice .
  • Powder XRD : Used for polymorph screening; highlights the importance of graph set analysis for hydrogen-bond networks .

Q. How can contradictory biological activity data across studies be reconciled?

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times may explain discrepancies. Standardize protocols using CLSI guidelines.
  • Redox Interference : The nitro group may exhibit pro-oxidant effects in MTT assays, leading to false cytotoxicity signals. Confirm results with ATP-based assays .

Methodological Challenges

Q. What analytical challenges arise in quantifying degradation products?

  • HPLC-MS/MS : Develop a gradient elution method (e.g., acetonitrile/0.1% formic acid) to separate hydrolyzed products (e.g., free thiophene or nitrophenyl fragments). Use MRM transitions for sensitive detection .
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile sites (e.g., thioether cleavage under acidic pH) .

Q. How are isotopic labeling and tracer studies applied to investigate metabolic pathways?

  • ¹⁴C-Labeling : Introduce ¹⁴C at the ethyl group to track metabolites via scintillation counting.
  • Stable Isotopes (²H, ¹³C) : Use NMR or high-resolution MS to identify hydroxylated or demethylated derivatives in hepatic microsome assays .

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